8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline
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Overview
Description
8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline, also known as MBPQ, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. MBPQ is a quinoline derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mechanism of Action
The mechanism of action of 8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline is not fully understood, but it is thought to involve intercalation between DNA base pairs. This intercalation disrupts the normal structure of DNA, leading to changes in gene expression and cellular processes. This compound has also been shown to interact with other cellular components, such as proteins and lipids, further expanding its potential applications in scientific research.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. This compound has also been shown to inhibit the activity of certain enzymes, such as topoisomerase and acetylcholinesterase, making it a valuable tool for studying enzyme function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline is its high selectivity for nucleic acids, making it a valuable tool for studying DNA and RNA interactions in live cells. This compound is also readily available and relatively easy to synthesize, making it accessible to researchers. However, one limitation of this compound is its potential toxicity, which must be carefully considered when using it in experiments.
Future Directions
There are several future directions for research on 8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to fully understand the mechanism of action of this compound and its potential for use in cancer therapy. Additionally, this compound could be further developed as a fluorescent probe for imaging cellular processes, with potential applications in drug discovery and development.
Synthesis Methods
The synthesis of 8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline involves several steps, including the condensation of 3-methylbenzaldehyde and 2-aminobenzonitrile to form a Schiff base intermediate. This intermediate is then reacted with pyrrolidine and cyclized to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a readily available compound for research purposes.
Scientific Research Applications
8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a fluorescent probe for imaging cellular processes. This compound has been shown to selectively bind to DNA and RNA, making it a valuable tool for studying nucleic acid interactions in live cells.
properties
IUPAC Name |
8-[(3-methylphenyl)methoxy]-2-pyrrolidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-16-6-4-7-17(14-16)15-24-19-9-5-8-18-10-11-20(22-21(18)19)23-12-2-3-13-23/h4-11,14H,2-3,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUFFCZLMHKPDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.